5-Hydroxyzerumbone
Description
5-Hydroxyzerumbone (C₁₅H₂₂O₂) is a hydroxylated sesquiterpenoid derived from the rhizomes of Zingiber zerumbet (commonly known as shampoo ginger). Structurally, it belongs to the humulene family, characterized by a 2E,6E,9E-humulatrien-8-one backbone with a hydroxyl group at the C-5 position. This compound exists as a colorless oil with a specific optical rotation of [α]D²⁰ = 0.0° (in CHCl₃) .
Pharmacological Activity: this compound exhibits potent anti-inflammatory properties, primarily through the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages (IC₅₀ = 14.1 μmol/L), outperforming the control inhibitor L-NMMA (IC₅₀ = 21.3 μmol/L) . Mechanistically, it downregulates inducible nitric oxide synthase (iNOS) mRNA and protein expression by suppressing NF-κB transcriptional activation.
Properties
Molecular Formula |
C15H22O2 |
|---|---|
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(2E,6E,10E)-4-hydroxy-2,6,9,9-tetramethylcycloundeca-2,6,10-trien-1-one |
InChI |
InChI=1S/C15H22O2/c1-11-5-7-15(3,4)8-6-14(17)12(2)10-13(16)9-11/h5-6,8,10,13,16H,7,9H2,1-4H3/b8-6+,11-5+,12-10+ |
InChI Key |
NBVYFPSAUFQMAK-HNNGZUARSA-N |
Isomeric SMILES |
C/C/1=C\CC(/C=C/C(=O)/C(=C/C(C1)O)/C)(C)C |
Canonical SMILES |
CC1=CCC(C=CC(=O)C(=CC(C1)O)C)(C)C |
Synonyms |
5-hydroxy-2E,6E,9E-humulatrien-8-one 5-hydroxyzerumbone |
Origin of Product |
United States |
Comparison with Similar Compounds
Zerumbone
Structural Relationship: Zerumbone (C₁₅H₂₂O) is the parent compound of 5-hydroxyzerumbone, lacking the hydroxyl group at C-3. Both are sesquiterpenoids isolated from Zingiber zerumbet.
Key Findings :
Other Humulene Derivatives
For example:
- α-Humulene : Lacks the ketone and hydroxyl groups of this compound but shares anti-inflammatory properties via leukotriene B₄ inhibition.
- β-Caryophyllene: A bicyclic sesquiterpene with cannabinoid receptor-2 (CB2) agonism, differing in mechanism from this compound .
Critical Analysis of Research Findings
Strengths of this compound
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
